An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Core Component in Advanced Bioconjugation
An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by flexible polyethylene (B3416737) glycol (PEG) chains, makes it a versatile tool for covalently linking different molecular entities. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] In PROTACs, for instance, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[2][3] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.
Chemical Properties and Specifications
The physicochemical properties of N-Mal-N-bis(PEG4-amine) and its common derivatives are summarized below. These data are compiled from various chemical suppliers and provide a basis for experimental design.
| Property | N-Mal-N-bis(PEG4-amine) | N-Mal-N-bis(PEG4-acid) | N-Mal-N-bis(PEG4-NHS ester) |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ | C₂₉H₄₈N₂O₁₅ | C₃₇H₅₄N₄O₁₉ |
| Molecular Weight | 606.71 g/mol | 664.7 g/mol | 858.9 g/mol |
| CAS Number | 2128735-22-6 | 2100306-52-1 | 2112738-60-8 |
| Purity | ≥95% to ≥98% | ≥95% to ≥98% | ≥95% |
| Solubility | DMSO, DCM, DMF | Water, DMSO, DCM, DMF | DMSO, DCM, DMF |
| Storage Conditions | -20°C, sealed, dry, protected from light and moisture | -20°C, sealed, dry, protected from light and moisture | -20°C, sealed, dry, protected from light and moisture |
Core Applications in Drug Development
N-Mal-N-bis(PEG4-amine) is a cornerstone in modern bioconjugation strategies due to its defined reactive ends.
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PROTAC Synthesis: The most prominent application is in the synthesis of PROTACs.[2][3] The linker serves to connect a warhead that binds to the protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The flexibility and length of the PEG chains are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4]
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Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach cytotoxic drugs to an antibody.[5] The maleimide group can react with cysteine residues on the antibody, while the amine groups can be functionalized to carry the drug payload.
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Surface Modification: The amine groups can be used to immobilize the linker on surfaces, and the maleimide group can then be used to capture thiol-containing biomolecules. This is useful in the development of biosensors and other diagnostic tools.
Visualizing Chemical Structure and Reactivity
The following diagrams illustrate the structure of N-Mal-N-bis(PEG4-amine) and its fundamental reaction mechanisms.
Caption: Chemical structure of N-Mal-N-bis(PEG4-amine).
Caption: Maleimide-thiol conjugation reaction.
Caption: Amine-NHS ester conjugation reaction.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using N-Mal-N-bis(PEG4-amine). This protocol is a composite based on established methods for maleimide-thiol and amine-carboxyl conjugations.
Part 1: Conjugation of the Maleimide Group to a Thiol-Containing Molecule (Molecule A)
This part of the protocol describes the reaction of the maleimide group of the linker with a thiol-containing molecule, such as a protein of interest ligand with an available cysteine residue.
Materials:
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N-Mal-N-bis(PEG4-amine)
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Thiol-containing molecule (Molecule A)
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Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
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Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides (if necessary)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching reagent (e.g., L-cysteine)
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Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)
Procedure:
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Preparation of Molecule A: If Molecule A contains disulfide bonds, dissolve it in the degassed reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
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Preparation of the Linker: Dissolve N-Mal-N-bis(PEG4-amine) in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
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Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of L-cysteine relative to the starting amount of the linker. Incubate for 15 minutes.
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Purification: Purify the resulting conjugate (Molecule A - Linker) using SEC or HPLC to remove excess linker and quenching reagent.
Part 2: Conjugation of the Amine Groups to a Carboxyl-Containing Molecule (Molecule B)
This part of the protocol describes the reaction of the amine groups of the linker (now attached to Molecule A) with a carboxyl-containing molecule, such as an E3 ligase ligand. This typically requires activation of the carboxyl group.
Materials:
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Purified Molecule A - Linker conjugate
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Carboxyl-containing molecule (Molecule B)
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Amine-free reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS activation)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous DMF or DMSO
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Quenching reagent (e.g., hydroxylamine)
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Purification system (e.g., reversed-phase HPLC)
Procedure:
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Activation of Molecule B: Dissolve Molecule B in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 1 hour to form the NHS ester.
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Conjugation Reaction: Add the activated Molecule B solution to the purified Molecule A - Linker conjugate. Adjust the pH of the reaction mixture to 7.5-8.5 with a non-amine-containing base (e.g., sodium bicarbonate).
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Incubation: Incubate the reaction for 2-4 hours at room temperature.
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Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
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Purification: Purify the final PROTAC molecule (Molecule A - Linker - Molecule B) by reversed-phase HPLC.
PROTAC Synthesis Workflow
The logical flow for synthesizing a PROTAC using N-Mal-N-bis(PEG4-amine) is depicted below.
Caption: Workflow for PROTAC synthesis.
Conclusion
N-Mal-N-bis(PEG4-amine) is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated bioconjugates. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacers, provide researchers with a reliable tool for constructing complex molecules for therapeutic and diagnostic applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of N-Mal-N-bis(PEG4-amine) in advanced research and development projects.
